molecular formula C10H8F3NO B1275535 2,2,2-Trifluoro-1-indolinylethan-1-one CAS No. 90732-28-8

2,2,2-Trifluoro-1-indolinylethan-1-one

Cat. No. B1275535
CAS RN: 90732-28-8
M. Wt: 215.17 g/mol
InChI Key: NPSZSUAIVBOFOY-UHFFFAOYSA-N
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Patent
US08461134B2

Procedure details

2,2,2-trifluoro-1-(indolin-1-yl)ethanone (5 g, 16 mmol) was added to neat chlorosulfonic acid at 0° C. and then the solution was allowed to warm to rt and stirred for an additional 2 hrs. Reaction mixture was slowly added to ice chips and stirred for 10 min then filtered off 4.2 g of the title compound as a dark red colored solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6]1)=[O:4].[Cl:16][S:17](O)(=[O:19])=[O:18]>>[F:15][C:2]([F:1])([F:14])[C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([S:17]([Cl:16])(=[O:19])=[O:18])=[CH:11][CH:12]=2)[CH2:7][CH2:6]1)=[O:4]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C(=O)N1CCC2=CC=CC=C12)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
ADDITION
Type
ADDITION
Details
was slowly added to ice chips
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
then filtered off 4.2 g of the title compound as a dark red colored solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC(C(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.